molecular formula C20H24FN3O2 B1213068 Flupranone CAS No. 21686-09-9

Flupranone

Cat. No.: B1213068
CAS No.: 21686-09-9
M. Wt: 357.4 g/mol
InChI Key: MBAQRSKEYXLLNY-UHFFFAOYSA-N
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Description

It is a bright fluorescent yellow solid that is insoluble in water but soluble in organic solvents such as alcohol, acetone, and benzene . Fluorenone is a key intermediate in organic synthesis and is used in various applications due to its unique chemical properties.

Preparation Methods

Flupranone is typically synthesized by the aerobic oxidation of fluorene. The reaction involves the use of an oxygen-containing gas as an oxidizing agent, with fluorene as the raw material. The process can be catalyzed by bases and phase transfer agents such as quaternary ammonium salts . The reaction conditions usually involve temperatures ranging from 70-83°C. Industrial production methods often involve the use of solvents like 9-fluorenone and water, which simplifies the process by eliminating the need for solvent separation and recycling .

Chemical Reactions Analysis

Flupranone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of flupranone involves its interaction with molecular targets through various pathways. For instance, fluorenone derivatives can act as electron acceptors in intramolecular charge transfer (ICT) processes, enhancing their optical nonlinearity and making them suitable for applications like laser protection and all-optical switching . The molecular structure of fluorenone allows it to participate in various chemical reactions, contributing to its versatility in scientific research.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAQRSKEYXLLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865008
Record name 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21686-09-9, 21686-10-2
Record name Ciba 4416B-Go
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupranone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPRANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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